molecular formula C17H10ClN3S B6144023 2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine CAS No. 851176-08-4

2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine

Cat. No.: B6144023
CAS No.: 851176-08-4
M. Wt: 323.8 g/mol
InChI Key: FJYJLRPJJRJWLK-UHFFFAOYSA-N
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Description

2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a phenyl group at the 5-position, a chlorine atom at the 4-position, and a pyridine ring at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine typically involves a multi-step process. One common synthetic route starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then treated with phosphorus oxychloride to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the reaction of this intermediate with pyridine in the presence of a base such as N,N-dimethylformamide at elevated temperatures (around 80°C) to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions:

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases such as N,N-dimethylformamide, nucleophiles like amines and thiols, and oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amino-substituted derivatives, while cyclization reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group, chlorine atom, and pyridine ring makes it a versatile compound for various scientific applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

4-chloro-5-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3S/c18-15-14-12(11-6-2-1-3-7-11)10-22-17(14)21-16(20-15)13-8-4-5-9-19-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYJLRPJJRJWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CC=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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